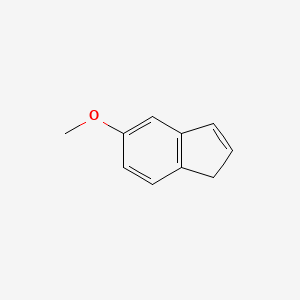

5-Methoxy-1H-indene

Description

Contextualization within Indene (B144670) Chemistry Research

Indene and its derivatives are fundamental carbocyclic structures that have garnered considerable attention in chemical research. researchgate.net These compounds, featuring a benzene (B151609) ring fused to a cyclopentene (B43876) ring, serve as foundational motifs in numerous natural products and biologically active molecules. researchgate.net The indane nucleus, a saturated version of indene, is present in several pharmaceuticals, highlighting the therapeutic potential of this class of compounds. vulcanchem.com The versatility of the indene scaffold allows for extensive functionalization, enabling the exploration of structure-activity relationships crucial for drug design. vulcanchem.com

Within this context, 5-Methoxy-1H-indene emerges as a key building block. The presence of the methoxy (B1213986) group at the 5-position significantly influences the electron density of the aromatic ring, thereby directing its reactivity in various chemical transformations. nih.gov This substituent makes the compound a valuable intermediate for the synthesis of more complex molecules with specific electronic and steric requirements. The global indene market is projected to grow, driven in part by its increasing application in the pharmaceutical sector as a precursor for bioactive compounds. researchgate.net

Overview of Research Trajectories for Methoxy-Substituted Indenes

Research into methoxy-substituted indenes has followed several promising trajectories, primarily centered on their application in medicinal chemistry and materials science. Scientists have explored the synthesis of a wide array of derivatives, leveraging the methoxy group to modulate the biological activity of the resulting compounds.

One major research avenue involves the development of novel therapeutic agents. For instance, derivatives of 5,6-dimethoxy-1H-indene have been synthesized and evaluated as multi-targeted agents for Alzheimer's disease, showing inhibitory activity against key enzymes. tandfonline.comresearchgate.net Other studies have focused on the synthesis of dihydro-1H-indene derivatives as potential tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. thermofisher.com The core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene has been identified as important for antiproliferative activities. thermofisher.comnih.gov

Another significant research direction is the use of methoxy-substituted indenes in organic synthesis to create complex molecular architectures. For example, the photobromination of 5-methoxyindane has been studied to produce new benzoindenone derivatives. Furthermore, the functionalization of the indene core at various positions has been a subject of intense investigation, with the methoxy group playing a crucial role in directing these modifications.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related precursor, 5-Methoxy-1-indanone (B147253).

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10O | researchgate.net |

| Molecular Weight | 146.19 g/mol | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| CAS Number | 3469-07-6 | researchgate.net |

| InChI Key | JKUYMLAKNNWKGZ-UHFFFAOYSA-N | researchgate.net |

Properties of 5-Methoxy-1-indanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10O2 | |

| Molecular Weight | 162.18 g/mol | |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 5111-70-6 | |

| Melting Point | 107°C to 111°C | |

| Appearance | Crystalline powder |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2,4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYMLAKNNWKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508083 | |

| Record name | 5-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-07-6 | |

| Record name | 5-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1h Indene and Its Analogs

Dehydration Routes from 6-Methoxy-1-indanol Precursors

A common and straightforward method for the synthesis of 5-methoxy-1H-indene involves the dehydration of 6-methoxy-1-indanol. This acid-catalyzed elimination reaction provides a direct route to the target indene (B144670).

In a typical procedure, 6-methoxy-1-indanone (B23923) is first reduced to 6-methoxy-1-indanol using a reducing agent like sodium borohydride (B1222165) in methanol (B129727). mdpi.comresearchgate.net The subsequent dehydration of the resulting alcohol is often achieved by heating it in the presence of an acid catalyst such as 4-toluenesulfonic acid in a solvent like toluene, utilizing a Dean-Stark apparatus to remove the water formed during the reaction. mdpi.comresearchgate.net This method has been reported to produce this compound in good yield. mdpi.comresearchgate.net

For instance, one study reported the reduction of 6-methoxy-1-indanone to 6-methoxy-1-indanol in 98.6% yield. researchgate.net The subsequent acid-catalyzed dehydration of the crude indanol afforded this compound in 83.3% yield after distillation. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Methoxy-1-indanone | 1. NaBH4, MeOH 2. 4-toluenesulfonic acid, toluene, heat | This compound | 50% (overall) | mdpi.com |

| 6-Methoxy-1-indanol | 4-toluenesulfonic acid, toluene, Dean-Stark | This compound | 83.3% | researchgate.net |

Advanced Catalytic Approaches in Indene Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods for constructing the indene framework. These approaches often utilize transition metals to facilitate complex bond-forming cascades, offering high levels of control over regioselectivity and stereoselectivity.

Transition Metal-Catalyzed Cyclization Reactions

A variety of transition metals, including gold, copper, palladium, and rhodium, have been employed to catalyze the synthesis of indenes and their derivatives through various cyclization strategies. These methods often start from readily available precursors and proceed under mild conditions.

Gold catalysts have emerged as particularly effective for the cyclization of enynes and related substrates. encyclopedia.pubacs.org In one example, the ionization of a (Z)-gold (γ-methoxy)vinyl complex was shown to lead to the formation of a 1-aryl-5-methoxy indene. researchgate.netrsc.org This transformation is proposed to proceed through an intramolecular Friedel–Crafts or an electrocyclic Nazarov pathway involving a reactive gold vinyl carbene intermediate. researchgate.netrsc.org

Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles have also been developed to produce diaryl-indenes. nih.gov These reactions can be tuned to selectively form different products by controlling reaction parameters such as catalyst, solvent, and temperature. nih.gov Furthermore, gold-catalyzed cascade reactions involving C-H functionalization and subsequent intramolecular cyclization provide another route to functionalized indene scaffolds. rsc.org

| Starting Material | Catalyst/Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| (Z)-(IPr)AuC(H)C(H)C(OMe)(4-C6H4OMe)2 | Lewis acid | 1-Aryl-5-methoxy indene | Involves a gold vinyl carbene intermediate | researchgate.netrsc.org |

| 1,3-Diarylpropargyl alcohols and aryl nucleophiles | Gold(I)/(III) catalysts | Diaryl-indenes | Tunable selectivity | nih.gov |

| o-Alkynylaryl α-diazoesters and electron-rich aromatics | Gold(I) catalyst | Functionalized indenes | Cascade C-H functionalization/cyclization | rsc.org |

Copper catalysis provides an inexpensive and less toxic alternative for the synthesis of indene derivatives. figshare.comacs.org A notable example is the copper-catalyzed intramolecular cascade reaction of conjugated enynones, which delivers substituted 1H-indenes in good to excellent yields under mild conditions. figshare.comacs.orgnih.govacs.org

The proposed mechanism for this transformation involves a copper-mediated 5-exo-dig cyclization of the enynone to form a copper-carbene intermediate. figshare.comacs.org This intermediate then undergoes a diene-carbene cyclization followed by a 1,5-hydrogen shift to yield the final 1H-indene product. figshare.comacs.org This methodology has been shown to have broad functional group tolerance. figshare.comacs.orgnih.govacs.org Another copper-catalyzed method involves the intramolecular annulation of simple 2-ethynylbenzaldehyde (B1209956) derivatives to produce 3-hydroxy-1-indanones, which can be precursors to indenes. organic-chemistry.orgacs.org

| Starting Material | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Conjugated enynones | Copper salt | Substituted 1H-indenes | Intramolecular cascade reaction | figshare.comacs.orgnih.govacs.org |

| 2-Ethynylbenzaldehyde derivatives | Copper catalyst | 3-Hydroxy-1-indanones | Mild reaction conditions | organic-chemistry.orgacs.org |

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures. bohrium.com In the context of indene synthesis, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been used to prepare indanones, which are closely related to indenes. organic-chemistry.org

More recently, a palladium-catalyzed ligand-free carbonylation reaction has been developed for the synthesis of indenones. bohrium.com This cascade reaction proceeds smoothly with good functional-group compatibility. bohrium.com Mechanistic studies suggest the in-situ formation of palladium nanoparticles as the true catalyst. bohrium.com Another approach involves a one-pot NIS-promoted cyclization followed by a palladium-catalyzed carbonylation to selectively synthesize indenes containing an HFIP ester group. nih.gov

| Starting Material | Catalyst/Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Unsaturated aryl iodides | Palladium catalyst, CO | Indanones | Carbonylative cyclization | organic-chemistry.org |

| o-Bromophenyl iodide and alkynes | PdCl2, Na2CO3, TBAB, CO | Indenones | Ligand-free, nanoparticle catalysis | bohrium.com |

| Propargylic thioethers and HFIP | NIS, Pd(OAc)2/Xantphos, formic acid | HFIP ester-containing indenes | One-pot cyclization/carbonylation | nih.gov |

Rhodium catalysts have proven to be highly versatile in the synthesis of both indenes and indanones. organic-chemistry.orgnih.gov Rhodium-catalyzed tandem cyclization of arylboronate esters bearing a pendant Michael-type acceptor olefin with nonterminal acetylenes can produce 1H-indenes and 1-alkylideneindans in good to excellent yields. organic-chemistry.org This reaction proceeds via transmetalation to form an organorhodium intermediate that subsequently cyclizes. organic-chemistry.org

Furthermore, rhodium-catalyzed reactions of ortho-alkynylbenzaldehydes can lead to the formation of indanones. researchgate.net Another innovative approach involves a rhodium(III)-catalyzed direct functionalization of the ortho-C-H bond of aromatic ketones, followed by an intramolecular cyclization sequence to yield indene derivatives. nih.gov This cascade involves a conjugate addition and a subsequent aldol (B89426) condensation. nih.gov Rhodium catalysts have also been employed in the synthesis of 2,3-substituted indanones from arylboronic acids and internal alkynes. organic-chemistry.org

| Starting Material | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Arylboronate esters and nonterminal acetylenes | Rhodium-based complex | 1H-Indenes and 1-alkylideneindans | Tandem cyclization in aqueous media | organic-chemistry.org |

| Aromatic ketones and α,β-unsaturated ketones | Rhodium(III) catalyst | Indene derivatives | Cascade C-H functionalization/cyclization | nih.gov |

| ortho-Alkynylbenzaldehydes | Rhodium catalyst | Indanones | Annulation with alkynes | researchgate.net |

| Arylboronic acids and internal alkynes | Rhodium catalyst | 2,3-Substituted indanones | Asymmetric intramolecular 1,4-addition | organic-chemistry.org |

Nickel-Catalyzed Reductive Cyclization and Carboacylation

Nickel-catalyzed reactions provide a powerful tool for the synthesis of indene and indanone frameworks. These methods often exhibit high efficiency, broad functional group tolerance, and can be conducted under mild conditions.

One notable application is the reductive cyclization of organohalides. A catalyst system comprising a NiCl2 • DME/Pybox complex and zinc powder in methanol can efficiently cyclize unsaturated alkyl halides to form various carbo- and azacycles. organic-chemistry.org This approach is a practical alternative to traditional methods and is characterized by its operational simplicity and high diastereoselectivity. organic-chemistry.org The reaction proceeds through a radical mechanism initiated by the Ni(0)-mediated homolysis of the carbon-halogen bond. organic-chemistry.org

Nickel catalysis is also effective in three-component 1,2-carboacylation of alkenes. This method can activate secondary and tertiary alkyl bromides for the synthesis of complex ketones. mdpi.com A proposed mechanism involves the initial formation of an alkyl radical by a low-valent nickel species, which then reacts with an alkene. The resulting radical is captured by a nickel(0) species to form an alkyl-Ni(I) intermediate, which ultimately leads to the carboacylated product. mdpi.com The use of nickel is advantageous due to its abundance, low toxicity, and ability to participate in various oxidation states, allowing for high reactivity and selectivity. mdpi.comresearchgate.net

Furthermore, nickel-catalyzed reductive cyclization of enones has been developed for the synthesis of indanones with high enantiomeric induction. organic-chemistry.org Additionally, a formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters, catalyzed by nickel, yields 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org This reaction is initiated by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst. organic-chemistry.org

Table 1: Examples of Nickel-Catalyzed Reactions for Indene/Indanone Synthesis

| Reaction Type | Catalyst System | Key Features | Ref. |

| Reductive Cyclization of Organohalides | NiCl2 • DME/Pybox, Zn | Mild conditions, high diastereoselectivity | organic-chemistry.org |

| 1,2-Carboacylation of Alkenes | Nickel catalyst | Activates secondary/tertiary alkyl bromides | mdpi.com |

| Reductive Cyclization of Enones | Nickel catalyst | High enantiomeric induction | organic-chemistry.org |

| Carboacylation of o-Allylbenzamides | Nickel catalyst | Exo-selective | organic-chemistry.org |

Iron(III) Chloride-Catalyzed Functionalized Indene Synthesis

Iron(III) chloride (FeCl₃) serves as an inexpensive and efficient catalyst for the synthesis of functionalized indene derivatives. Its catalytic activity is particularly evident in cyclization reactions involving the cleavage of carbon-nitrogen bonds.

In one approach, N-benzylic sulfonamides react with internal alkynes in the presence of a catalytic amount of FeCl₃ to produce a variety of functionalized indenes with high regioselectivity. organic-chemistry.org This reaction proceeds through the FeCl₃-catalyzed cleavage of the sp³ carbon-nitrogen bond, which generates a benzyl (B1604629) cation intermediate. organic-chemistry.org Similarly, the cyclization of arylallenes with N-benzylic and N-allylic sulfonamides using 10 mol% ferric chloride yields structurally diverse polysubstituted indenes. researchgate.net

Another application of FeCl₃ is in the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes. This reaction produces 1-methoxy-2-alkyl-1H-indenes in good to high yields, which can subsequently be converted to 2-alkylindanones. organic-chemistry.org Iron(III) chloride has also been utilized in a Prins-type cyclization to synthesize highly substituted indenes.

The use of iron catalysts aligns with the principles of green chemistry due to iron's abundance and low toxicity. mdpi.com

Cobalt-Catalyzed Reductive Cyclization Cascades

Cobalt-catalyzed reactions have emerged as a valuable strategy for constructing indene skeletons through reductive cyclization cascades. These methods often employ environmentally benign hydrogen surrogates and can proceed under ligand-free conditions.

A notable example is the chemoselective reductive cyclization cascade of enone-tethered aldehydes using isopropanol (B130326) (i-PrOH) as a hydrogen source. organic-chemistry.orgacs.orgnih.gov This reaction, catalyzed by cobalt, can be directed towards the formation of substituted 1H-indenes through a Michael-Aldol cycloreduction cascade. organic-chemistry.orgacs.org The selectivity of the reaction can be adjusted by the addition of steric Lewis bases like TEMPO, which can favor the formation of other products such as dihydroisobenzofurans. organic-chemistry.orgacs.orgnih.gov The reaction is initiated by an ortho-enone-assisted Co(I)-catalyzed reduction of the aldehyde functionality. organic-chemistry.orgacs.orgnih.gov

Mechanistic studies suggest that the Michael-Aldol cycloreduction proceeds via a transient Co-H species. organic-chemistry.org This cobalt-catalyzed approach is significant for its efficiency in building complex molecular scaffolds, which are important in organic chemistry and drug discovery. organic-chemistry.org

Brønsted Acid-Promoted Cyclization Reactions

Brønsted acids are effective catalysts for the cyclization of various precursors to form substituted indenes. These reactions typically proceed under mild conditions and offer good to excellent yields.

One such method involves the cyclization of diaryl- and alkyl aryl-1,3-dienes catalyzed by a catalytic amount of trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgorganic-chemistry.org This reaction is tolerant of a diverse range of substituents, including both electron-donating and electron-withdrawing groups. organic-chemistry.org The proposed mechanism involves a Markovnikov proton addition to form a stable benzylic carbocation, followed by a cationic cyclization and subsequent deprotonation to regenerate the catalyst. organic-chemistry.org

Another Brønsted acid-promoted intramolecular cyclization utilizes o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of TsNHNH₂ to yield polysubstituted indenes. rsc.orgrsc.org This transformation proceeds via a cationic cyclization pathway, which is distinct from radical or carbene-involved cyclizations. rsc.orgrsc.org Additionally, a metal-free, two-component reaction between cinnamaldehydes and sulfonamides promoted by a Brønsted acid provides a straightforward route to functionalized indenes from readily available starting materials. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be approached through the lens of green chemistry, which aims to minimize waste and environmental impact. Key principles of green chemistry include catalysis, atom economy, and the use of safer solvents and reagents. acs.orgcore.ac.uk

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org Many of the synthetic methods discussed, such as those employing nickel, iron, and cobalt catalysts, adhere to this principle. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions. acs.org

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are inherently less wasteful. For instance, addition and cyclization reactions are generally more atom-economical than substitution or elimination reactions.

Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous chemicals. acs.org The use of isopropanol as an environmentally benign hydrogen surrogate in cobalt-catalyzed cyclizations is a prime example. organic-chemistry.orgacs.orgnih.gov Similarly, iron is a more environmentally friendly catalyst compared to some heavy metals due to its abundance and lower toxicity. mdpi.com The use of water as a solvent in certain rhodium-catalyzed reactions to form indanones also aligns with this principle. organic-chemistry.org

The environmental factor (E-factor) is a metric used to quantify the amount of waste produced per kilogram of product. core.ac.uk By applying green chemistry principles, the E-factor for the synthesis of this compound and its analogs can be significantly reduced.

Preparation of Specific this compound Derivatives

Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-1-amine

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-amine and its N-substituted derivatives is a key step in the preparation of various biologically active molecules. One common route involves the reaction of 5-methoxyindene with an appropriate amine. ontosight.ai For instance, the reaction with isopropylamine (B41738) can be used to synthesize 1H-Inden-1-amine, 2,3-dihydro-5-methoxy-N-(1-methylethyl)-. ontosight.ai

Another general approach starts from indanone precursors. The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-amine, for example, often begins with a 5-methoxyindane derivative. smolecule.com A typical sequence involves the reduction of a ketone to an alcohol, followed by amination. smolecule.com

A multi-step process can also be employed, starting from 2-aminoindan. This involves protecting the amino group, followed by a series of Friedel-Crafts acylations and reductions to introduce substituents on the aromatic ring, and finally deprotection to yield the desired amine. google.com

Synthesis of this compound-1,3(2H)-dione

The synthesis of this compound-1,3(2H)-dione and its derivatives can be achieved through condensation reactions. One common method is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. For instance, 2-benzylidene-1H-indene-1,3(2H)-dione derivatives are synthesized by reacting 1H-indene-1,3(2H)-dione with various benzaldehydes.

A representative procedure involves mixing 1H-indene-1,3(2H)-dione with a substituted benzaldehyde (B42025) in ethanol (B145695), often with a catalytic amount of a weak base like piperidine (B6355638) or an acid like acetic acid, and heating the mixture under reflux. mdpi.comsums.ac.ir For example, the reaction of 1H-indene-1,3(2H)-dione with 2-methoxybenzaldehyde (B41997) in ethanol with a catalytic amount of acetic acid, refluxed for 24 hours, yields 2-(2-methoxybenzylidene)-1H-indene-1,3(2H)-dione. sums.ac.ir

While specific synthesis for the 5-methoxy substituted dione (B5365651) was not detailed in the provided search results, the general methods for analogous indene-1,3-diones are well-established. For instance, the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione can be achieved by reacting benzaldehyde and indan-1,3-dione in the presence of 2-hydroxyethylammonium formate (B1220265) (2-HEAF) as a catalyst at room temperature, affording the product in high yield. acs.org

Table 1: Synthesis of Substituted 2-Benzylidene-1H-indene-1,3(2H)-diones

| Starting Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid/Ethanol | 2-benzylidene-1H-indene-1,3(2H)-dione | 84 | sums.ac.ir |

| 2-Methoxybenzaldehyde | Acetic acid/Ethanol | 2-(2-methoxybenzylidene)-1H-indene-1,3(2H)-dione | 80 | sums.ac.ir |

| Benzaldehyde | 2-HEAF | 2-benzylidene-1H-indene-1,3(2H)-dione | 98 | acs.org |

Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde

The synthesis of 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde is typically accomplished through the oxidation of the corresponding 5-methoxy-2,3-dihydro-1H-indene. vulcanchem.com This selective oxidation targets the benzylic position to introduce the aldehyde functionality.

Common laboratory-scale methods employ oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) in a suitable solvent like dichloromethane. vulcanchem.com The reaction is generally performed at controlled temperatures, ranging from 0°C to room temperature, to ensure selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. vulcanchem.com Following the reaction, purification is typically carried out using column chromatography. vulcanchem.com

Table 2: Laboratory-Scale Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | 0°C → 25°C | 85 | vulcanchem.com |

| Manganese dioxide (MnO₂) | Toluene | Reflux | 78 | vulcanchem.com |

Synthesis of 1H-Indene-3-acetic acid, 5-methoxy-2-methyl-

The synthesis of 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- can be achieved from methyl 5-methoxy-2-methyl-3-indenylacetate. google.com This process typically involves a condensation reaction followed by hydrolysis.

A common route involves the reaction of methyl 5-methoxy-2-methyl-3-indenylacetate with a substituted benzaldehyde, such as p-methylthiobenzaldehyde, in the presence of a strong base like sodium methoxide (B1231860) in methanol. google.com This is followed by hydrolysis of the resulting ester to the carboxylic acid. For example, to synthesize the p-methylsulfinyl derivative, the intermediate from the condensation is oxidized with sodium periodate. google.com

Table 3: Synthesis of 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|---|---|---|---|

| Methyl 5-methoxy-2-methyl-3-indenylacetate | p-Methylthiobenzaldehyde | Sodium methoxide/Methanol | 5-methoxy-2-methyl-1-(p-methylthiobenzylidene)-3-indenyl acetic acid | google.com |

| 5-methoxy-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid | Sodium periodate | Methanol/Acetone | 5-methoxy-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenylacetic acid | google.com |

Synthesis of Substituted 5-Methoxy-1-indanone (B147253) Derivatives

Substituted 5-methoxy-1-indanone derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and condensation reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. This method has been used to synthesize 5-substituted indanone derivatives by reacting 5-bromo-1-indanone (B130187) with different boronic acids in the presence of a palladium catalyst. researchgate.net

Another common method for derivatization is the Claisen-Schmidt condensation, which involves the reaction of a substituted 1-indanone (B140024) with an aromatic aldehyde in the presence of an acid or base catalyst. This yields 2-benzylidene-1-indanone (B110557) derivatives. For instance, (E)-2-(substituted-benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-ones can be prepared by reacting 5-methoxy-1-indanone with various substituted benzaldehydes. nih.govmdpi.com

Table 4: Synthesis of (E)-2-(substituted-benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-ones

| Aldehyde | Yield (%) | Reference |

|---|---|---|

| 4-((Dimethylamino)methyl)benzaldehyde | 53 | mdpi.com |

| 4-((Dipropylamino)methyl)benzaldehyde | 60 | mdpi.com |

| 4-((Dibutylamino)methyl)benzaldehyde | 64 | mdpi.com |

| 3,4-Dihydroxybenzaldehyde | 63 | nih.gov |

Derivatization via Halogenation (e.g., Bromination)

Halogenation, particularly bromination, is a key method for the derivatization of 5-methoxy-1-indanone. Photochemical bromination using N-bromosuccinimide (NBS) is a common technique. The reaction conditions, such as temperature and the amount of NBS used, can influence the final product. researchgate.nettandfonline.com

The photobromination of 5-methoxy-1-indanone with NBS can lead to the formation of 3-bromo-6-methoxyindene. researchgate.netmetu.edu.tr Further bromination can yield dibromoindenone derivatives. For example, the bromination of 5-methoxyindan-1-one with two or three equivalents of NBS can produce dibromoindenone and a less stable monobromoindenone, respectively. researchgate.net

Table 5: Photochemical Bromination of 5-Methoxyindane Derivatives

| Starting Material | Reagents | Product(s) | Reference |

|---|---|---|---|

| 5-methoxyindane | Bromine, CCl₄, light, -78°C | 1,2,3-Tribromo-5-methoxy-1H-indene | researchgate.net |

| 5-methoxy-1-indanone | NBS | 3-bromo-6-methoxyindene | researchgate.netmetu.edu.tr |

| 5-methoxyindan-1-one | 2 equiv. NBS | 5-methoxy-2,3-dibromoindenone | researchgate.net |

Synthesis of 5,6-Dimethoxy-1H-indene-2-carboxamides

The synthesis of 5,6-dimethoxy-1H-indene-2-carboxamides is typically achieved through the amidation of 5,6-dimethoxy-1H-indene-2-carboxylic acid. This involves activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with a primary amine.

A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized by reacting 5,6-dimethoxy-1H-indene-2-carboxylic acid with various substituted anilines. The crude product is often purified by recrystallization from a solvent like ethanol. tandfonline.comtandfonline.com

Table 6: Synthesis of 5,6-Dimethoxy-1H-indene-2-carboxamides

| Amine | Yield (%) | Reference |

|---|---|---|

| Phenylamine | 73 | tandfonline.com |

| p-Tolylamine | 67 | tandfonline.com |

| 4-Ethyl-phenylamine | 72 | tandfonline.com |

| 4-Fluoro-phenylamine | 80 | tandfonline.com |

Strategies for Chiral this compound Building Blocks

The creation of chiral this compound building blocks is crucial for the development of enantiomerically pure pharmaceuticals. A key strategy for introducing chirality is through asymmetric epoxidation of the indene double bond. mdpi.comresearchgate.net

One prominent method employs Jacobsen's catalyst, a chiral manganese-based complex, for the epoxidation of this compound. mdpi.comresearchgate.net This reaction proceeds with high enantioselectivity. The starting this compound can be prepared from 6-methoxy-1-indanol via acid-catalyzed dehydration. mdpi.com The resulting chiral epoxide can then be opened by various nucleophiles to generate a range of chiral building blocks. For example, a Ritter reaction with acetonitrile (B52724) followed by hydrolysis can yield a cis-amino alcohol. researchgate.net

Table 7: Asymmetric Epoxidation of this compound

| Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|

| (R,R)-Jacobsen's catalyst, 4-phenylpyridine (B135609) N-oxide, sodium hypochlorite (B82951) | (1R, 2S)-epoxide | High enantiomeric excess | mdpi.comresearchgate.net |

One-Pot Synthetic Strategies for Indene Scaffolds

Cascade and Tandem Reactions

A variety of one-pot methodologies for synthesizing indene derivatives rely on cascade or tandem reactions, where a sequence of intramolecular transformations is triggered by a single catalytic event.

An efficient one-pot synthesis for spirocyclopenta[a]indene derivatives has been developed using an iodine-initiated cascade reaction. acs.orgacs.orgnih.gov This method starts from propargyl alcohol-tethered alkylidenecyclobutanes and proceeds through a ring expansion and an intramolecular Friedel–Crafts-type cyclization. acs.orgacs.org The reaction demonstrates a broad substrate scope, successfully accommodating various substituents on the benzene (B151609) ring, including electron-donating groups like methoxy (B1213986). acs.org For instance, a substrate featuring a methoxy substituent on the aromatic ring yielded the corresponding spiroindene product in a high yield of 74%. acs.org

Table 1: Iodine-Initiated Cascade Cyclization for Spirocyclopenta[a]indene Derivatives acs.org (This is an interactive table. Click on the headers to sort.)

| Substrate | Substituent (on benzene ring) | Product | Yield (%) |

|---|---|---|---|

| 1w | Methoxy | 3w | 74 |

| 1x | Chloro | 3x | 58 |

| 1y | Ethyl (R²) | 3y | 83 |

| 1z | n-Hexyl (R²) | 3z | 32 |

Another prominent one-pot strategy involves the use of orthogonal tandem catalysis to synthesize indene from 1-indanone. rsc.orgrsc.org This process utilizes a bifunctional catalytic system composed of a mechanical mixture of Cu/SiO₂ and the zeolite HZSM-5. rsc.org The reaction proceeds through two main steps: the hydrogenation of the indanone to 1-indanol, catalyzed by the copper component, followed by the acid-catalyzed dehydration of the alcohol to indene by the zeolite. rsc.org Researchers found that an "assisted tandem" approach, where reaction parameters like temperature and H₂ pressure are adjusted between the steps, can achieve an indene yield of approximately 80%. rsc.orgrsc.org

Gold-catalyzed tandem reactions also provide a pathway to functionalized indenes. A method involving a gold(I)-catalyzed propargyl Claisen rearrangement followed by a hydroarylation of propargyl vinyl ethers produces indene derivatives in good to excellent yields at room temperature. acs.org

Multi-component and Acid-Catalyzed Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of one-pot synthesis. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an effective catalyst for the one-pot, multi-component synthesis of fully substituted indeno[1,2-b]pyridines at room temperature. researchgate.net This reaction brings together 1,3-indandione, a ketone (such as propiophenone (B1677668) or 2-phenylacetophenone), an aromatic aldehyde, and ammonium acetate (B1210297) to construct the complex heterocyclic system in excellent yields. researchgate.net Similarly, a copper(I)-catalyzed domino three-component coupling and cyclization reaction offers an efficient route to various substituted indenes. rsc.orgnih.gov

Acid catalysis is another key tool for one-pot indene synthesis. A one-pot, two-step method for creating unsymmetrically substituted indenes begins with 3,4-diarylbutadiene sulfones. researchgate.net The process involves a thermal extrusion of sulfur dioxide, which is followed by an acid-catalyzed cyclization of the resulting diene intermediate. researchgate.net This cyclization proceeds with high selectivity, favoring the more electron-rich aryl ring, a feature that is advantageous when working with substrates bearing electron-donating groups like methoxy. researchgate.net Brønsted acids, such as trifluoromethanesulfonic acid, have also been shown to effectively catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes into substituted indenes under mild conditions. researchgate.netorganic-chemistry.org

Furthermore, transition metals like palladium are employed in one-pot syntheses of indenones. One such procedure starts with o-iodoketones and aldehydes, proceeding through a palladium-catalyzed direct acylation followed by an intramolecular aldol condensation to furnish the indenone products. acs.org

Reactivity and Chemical Transformations of 5 Methoxy 1h Indene Scaffolds

Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like 5-Methoxy-1H-indene. orgosolver.com The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and guides incoming electrophiles to the positions ortho and para to itself. orgosolver.com In the this compound system, this directs substitution primarily to the C4, C6, and C7 positions. The outcome of these reactions is influenced by the specific electrophile and the reaction conditions employed. orgosolver.com

Common EAS reactions include:

Nitration: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) results in the substitution of a hydrogen atom with a halogen. masterorganicchemistry.com Photobromination of 5-methoxyindane, a related saturated analog, has been shown to yield various brominated indene (B144670) derivatives, such as 1,2,3-Tribromo-6-methoxyindene and 1,1,2,3-Tetrabromo-6-methoxyindene, depending on the reaction temperature. researchgate.net

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, introduce acyl or alkyl groups, respectively. uci.edu Friedel-Crafts acylation is a key step in the synthesis of certain indanone derivatives from substituted benzene (B151609) precursors. vulcanchem.com

The regioselectivity of these substitutions is a critical aspect, often leading to a mixture of products. The precise ratio of these products depends on steric and electronic factors.

Reactions Involving the Indene Double Bond

The double bond in the five-membered ring of this compound is a site of high reactivity, readily undergoing addition reactions.

The double bond of indene and its derivatives can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods. For instance, the chiral epoxidation of this compound using (R,R)-Jacobsen's catalyst, 4-phenylpyridine (B135609) N-oxide, and sodium hypochlorite (B82951) can produce the corresponding (1R, 2S)-epoxide. mdpi.com These epoxides are valuable intermediates, as the ring can be opened by various nucleophiles to introduce new functional groups in a stereocontrolled manner. mdpi.com

The double bond of the indene core can be selectively reduced to yield the corresponding indane derivative. This is commonly accomplished through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). mdpi.com This reaction converts this compound into 5-methoxyindan. Alternative methods, like catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265), can also be employed. Additionally, the Birch reduction can be used to reduce the aromatic ring of related compounds like 5-methoxy-2,3-dihydro-1H-indene, leading to the formation of a diene.

Table 1: Selected Hydrogenation Reactions of Indene Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Dehydroamino acid with indene moiety | H₂, (+)-1,2-bis((2S,5S)-2,5-diethyl phospholano)benzene(cyclooctadiene)rhodium (I) tetrafluoroborate, Anhydrous methanol (B129727), 48h | (S)-amido ester | mdpi.com |

| This compound | H₂, Pd/C | 5-Methoxyindan | mdpi.com |

| 5-Methoxy-2,3-dihydro-1H-indene | Na, liquid NH₃, THF, EtOH | 5-Methoxy-2,3,4,7-tetrahydro-1H-indene |

Epoxidation Reactions

Transformations of Functional Groups on this compound Derivatives

The methoxy group and other substituents introduced onto the this compound scaffold can undergo further chemical transformations. A key reaction is the demethylation of the methoxy group to yield a hydroxyl group (-OH). google.comgrafiati.com This is often achieved using strong acids like hydrobromic acid at elevated temperatures or with reagents like aluminum chloride in an ether solution. google.comias.ac.in The resulting 5-hydroxyindene derivatives are important for creating analogs of biologically active molecules.

Other functional groups, such as carboxylic acids or esters, can be introduced and modified. For example, a carboxylic acid group can be converted to an ester (esterification) or an amide (amidation), allowing for the synthesis of a wide array of derivatives with potentially different physicochemical and biological properties. vulcanchem.com

Rearrangement Reactions and Isomerizations

Indene derivatives can participate in rearrangement and isomerization reactions. A notable example is the vulcanchem.com-sigmatropic hydrogen shift. In substituted 1H-indenes, a hydrogen atom can migrate from the C1 position to the C2 or C3 position of the five-membered ring, leading to the formation of isomeric indenes. This process is often thermally or catalytically driven and is a key step in some metal-catalyzed cyclization reactions that form indene products. organic-chemistry.orgacs.org The isomerization of the double bond within the five-membered ring can also occur, particularly under basic or acidic conditions, or through transition-metal catalysis. sci-hub.se Some synthetic routes to highly functionalized indenes proceed through the thermal isomerization of heterocyclic intermediates like iminolactones. tandfonline.com

Carbene-Mediated Reactions

Carbenes, which are neutral species containing a divalent carbon atom, can react with the double bond of this compound. The most common reaction is cyclopropanation, where the carbene adds across the double bond to form a cyclopropane (B1198618) ring fused to the indene framework, resulting in a spiro compound. researchgate.netbuchler-gmbh.combldpharm.com These reactions are often catalyzed by transition metals like copper or rhodium, which form metal-carbene intermediates from precursors such as diazo compounds. acs.orgdicp.ac.cn Carbene insertion into C-H bonds on the indene scaffold is another possibility, offering a direct way to functionalize the molecule. dicp.ac.cnoup.comacs.org

Table 2: Examples of Carbene-Mediated Reactions for Indene Synthesis

| Catalyst System | Carbene Precursor | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Rhodium(II) complexes | N-tosylhydrazones | Intramolecular C-H Functionalization | 1H-Indenes | dicp.ac.cn |

| Copper(I) complexes | Diazo compounds | C-H Functionalization | Triazolopyridines | dicp.ac.cn |

| Niobium(0) catalyst | CF₃-substituted alkenes | C-H σ bond insertion | Substituted Indenes | oup.com |

| Copper catalyst | Enynones | 5-exo-dig cyclization / Diene-carbene cyclization | Furyl-substituted 1H-indenes | acs.org |

Medicinal Chemistry and Biological Activity of 5 Methoxy 1h Indene Analogs

5-Methoxy-1H-indene as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a range of biological targets. mdpi.com The indole (B1671886) ring, a close structural relative of indene (B144670), is a well-established privileged scaffold. mdpi.comrsc.org The this compound core has emerged as a valuable scaffold in its own right, demonstrating potential in the development of novel therapeutic agents. Its utility is highlighted by its incorporation into compounds designed to target various biological pathways, including those implicated in cancer and neurodegenerative diseases. researchgate.net

Scaffold hopping is a drug design strategy that involves modifying the core molecular structure of a known active compound to generate novel chemotypes, often with improved properties. nih.gov This approach aims to retain the key pharmacophoric features responsible for biological activity while altering the central scaffold to achieve benefits such as enhanced potency, better selectivity, or improved pharmacokinetic profiles. nih.gov

In the context of the this compound scaffold, this strategy has been employed to create new series of compounds with potential therapeutic applications. For instance, the indanone ring of the Alzheimer's drug donepezil (B133215) was modified to a 1H-indene structure to explore the impact on cholinesterase inhibition. tandfonline.comtandfonline.com This modification represents a scaffold hop intended to investigate new chemical space and identify novel inhibitors. Furthermore, scaffold hopping from an indole-based anticancer agent led to the design and synthesis of 5,6-fused bicyclic heteroaromatic scaffolds, demonstrating the versatility of this approach in generating diverse molecular architectures from a common starting point. researchgate.net

Neuropharmacological Investigations of this compound Derivatives

Derivatives of this compound have been the subject of significant neuropharmacological research, with studies exploring their potential to address a range of neurological conditions. ontosight.ai The structural features of these compounds make them suitable candidates for interacting with targets within the central nervous system.

Neuroprotection is a key therapeutic strategy for a variety of neurodegenerative disorders. Research has indicated that compounds structurally similar to 5-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine possess neuroprotective properties. Studies on related indane derivatives have shown protective effects in models of ischemia/reperfusion injury, suggesting a potential mechanism involving the inhibition of apoptotic pathways. The neuroprotective potential of indene analogs has also been investigated in the context of Alzheimer's disease, where oxidative stress is a contributing factor. nih.govresearchgate.net For example, certain indene-hydrazide conjugates have been shown to possess antioxidant properties, which may contribute to their neuroprotective effects. nih.gov

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits and the aggregation of amyloid-beta (Aβ) peptides. tandfonline.comtandfonline.com The development of multi-target-directed ligands is a promising strategy for treating this multifaceted disease. researchgate.nettandfonline.com Derivatives of this compound have been investigated as potential multi-target agents for Alzheimer's disease. tandfonline.comtandfonline.com

One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. tandfonline.comtandfonline.com A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their cholinesterase inhibitory activities. tandfonline.comtandfonline.com The results indicated that many of these compounds exhibited a preference for inhibiting BuChE over AChE. tandfonline.comtandfonline.com

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Compound 20 | - | 1.08 |

| Compound 21 | - | 1.09 |

As shown in the table, compounds 20 and 21 were identified as the most potent BuChE inhibitors in the series, with IC₅₀ values of 1.08 µM and 1.09 µM, respectively. tandfonline.comtandfonline.com Kinetic studies revealed that the most potent BuChE inhibitor, compound 20, acted as a noncompetitive inhibitor. tandfonline.comtandfonline.com In another study, newer indene analogs were synthesized and evaluated for their AChE and BuChE inhibitory potential, with one compound, SD-30, showing significant inhibition of both enzymes. nih.govresearchgate.net

| Enzyme | IC₅₀ (µM) |

|---|---|

| AChE | 13.86 ± 0.163 |

| BuChE | 48.55 ± 0.136 |

The aggregation of amyloid-beta peptides is a central event in the pathology of Alzheimer's disease. frontiersin.org The ability of compounds to inhibit this process is a key area of research for developing disease-modifying therapies. frontiersin.orgresearchgate.net Several derivatives of this compound have demonstrated the ability to inhibit Aβ aggregation. tandfonline.comtandfonline.com

Alzheimer’s Disease Therapeutic Potential

Targeting Mitochondrial Complex I

The direct inhibition of mitochondrial complex I by this compound analogs is not extensively documented in current research literature. However, the broader class of indene derivatives has been investigated for its effects on mitochondrial function. For instance, various indene derivatives are recognized as inhibitors of succinate (B1194679) dehydrogenase (SDHI), also known as mitochondrial complex II. acs.orgresearchgate.net Commercially available fungicides with an indene core, such as fluindapyr and inpyrfluxam, function by targeting this complex. acs.org

While this points to the potential of the indane/indene scaffold to interact with mitochondrial respiratory chain components, direct evidence for this compound analogs specifically targeting complex I remains an area for further investigation. Research has noted that certain inhibitors of mitochondrial complex I, such as metformin, can have their anticancer effects enhanced by attaching them to moieties that target mitochondria. frontiersin.org A study on the total synthesis of piericidin A1, a known mitochondrial complex I inhibitor, utilized a nickel-catalyzed cross-coupling reaction, a common method in the synthesis of complex organic molecules which could include indene derivatives. acs.org These instances suggest that while the potential exists, specific studies on this compound's effect on complex I are still needed.

Potential Neurological Effects of 5-Methoxy-2,3-dihydro-1H-inden-1-amine

Analogs of this compound, particularly its amino derivatives, have shown significant potential for neurological applications. ontosight.ai The compound 5-methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives are subjects of ongoing research for their effects on the central nervous system. ontosight.ai

One related compound, 5-methoxy-2-aminoindane (MEAI), is under development for treating alcoholism and has been identified as a selective serotonin-releasing agent (SSRA). wikipedia.org Another analog, 5-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrates affinity for monoamine transporters, inhibiting both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) with IC₅₀ values of approximately 1.2 µM and 0.8 µM, respectively. The structural similarity of 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine to the monoamine oxidase (MAO) inhibitor rasagiline (B1678815) suggests potential neuroprotective or antidepressant effects. The indane scaffold itself is a core component of established drugs like donepezil, which is used in the management of Alzheimer's disease. nih.gov

Anticancer and Antitumor Activities

The this compound scaffold and its derivatives have demonstrated notable anticancer and antitumor properties through various mechanisms of action.

A significant mechanism of the anticancer activity of indene analogs is the inhibition of tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) binding site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.govtandfonline.comresearchgate.net

A study focused on dihydro-1H-indene derivatives identified a compound, designated 12d, which potently inhibited tubulin polymerization and bound to the colchicine site. nih.govtandfonline.com This activity was crucial for its antiproliferative effects on cancer cells. tandfonline.com Dihydro-1H-indene derivatives with electron-donating groups on their B rings have been identified as particularly potent inhibitors. Similarly, other related structures, such as dihydroquinolin-4(1H)-one derivatives, have been identified as novel tubulin inhibitors that target the colchicine binding site. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several this compound analogs and related compounds have been shown to possess anti-angiogenic properties. nih.govpensoft.netinnovareacademics.innih.gov

The potent tubulin inhibitor 12d (a dihydro-1H-indene derivative) was found to inhibit tumor metastasis and angiogenesis in addition to its cytotoxic effects. nih.govtandfonline.com This dual action is a highly desirable characteristic for an anticancer agent. Studies have confirmed that indole derivatives can effectively limit the sprouting of micro-vessels in a dose-dependent manner. pensoft.net For example, novel tricyclic indeno[2,1-d]pyrimidines have been shown to be potent inhibitors of platelet-derived growth factor receptor β (PDGFRβ), a key player in angiogenesis, and demonstrated significant anti-angiogenic activity in a chicken embryo chorioallantoic membrane (CAM) assay. nih.gov The anti-angiogenic effects of some indole compounds are attributed to the inhibition of VEGFR-2 signaling pathways. innovareacademics.in

Derivatives of this compound have exhibited broad antiproliferative activity against a variety of human cancer cell lines. nih.govnih.govtandfonline.comresearchgate.net The cytotoxic effects are often potent, with IC₅₀ values in the nanomolar to low micromolar range.

One study detailed a series of novel dihydro-1H-indene derivatives, with compound 12d showing the most potent antiproliferative activity against four cancer cell lines, with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.govtandfonline.com Another research effort on 5-methoxyindole (B15748) tethered C-5 functionalized isatins identified compounds 5o and 5w as highly active, with IC₅₀ values of 1.69 µM and 1.91 µM, respectively, which were significantly more potent than the reference drug sunitinib (B231) (IC₅₀ = 8.11 µM). nih.govnih.gov Compound 5o also showed activity against a multidrug-resistant lung cancer cell line (NCI-H69AR) with an IC₅₀ value of 10.4 μM. nih.gov

Table 1: Antiproliferative Activity of this compound Analogs

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 12d | K562 (Leukemia) | 0.028 | nih.govtandfonline.com |

| A549 (Lung) | 0.035 | nih.govtandfonline.com | |

| HCT-116 (Colon) | 0.087 | nih.govtandfonline.com | |

| K562/ADR (Resistant Leukemia) | 0.031 | nih.govtandfonline.com | |

| Compound 5o | Average (ZR-75, HT-29, A-549) | 1.69 | nih.govnih.gov |

| NCI-H69AR (Resistant Lung) | 10.4 | nih.gov | |

| A-549 (Lung) | 0.9 | nih.gov | |

| Compound 5w | Average (ZR-75, HT-29, A-549) | 1.91 | nih.govnih.gov |

| Compound 5a | C32 (Melanoma) | 11.8 | tandfonline.comresearchgate.net |

| Compound 5b | C32 (Melanoma) | 21.8 | tandfonline.com |

Anti-angiogenic Properties

Anti-inflammatory and Antioxidant Efficacy

The indene scaffold is also associated with significant anti-inflammatory and antioxidant activities. tandfonline.comacs.orgresearchgate.net A primary mechanism for the anti-inflammatory effect is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. tandfonline.comacs.orgnih.gov

A study on unusual 2,3-dihydro-1H-indene analogs isolated from a mangrove endophytic fungus, named Diaporindenes A–D, found that they exhibited significant inhibitory effects against nitric oxide production in lipopolysaccharide-induced microglial cells. acs.orgresearchgate.net These compounds showed IC₅₀ values ranging from 4.2 to 9.0 μM. acs.orgresearchgate.net Similarly, certain indole derivatives, designated 5a and 5b, were potent inhibitors of NO production, with IC₅₀ values of 1.1 µM and 2.3 µM, respectively, far exceeding the potency of the reference drug indomethacin (B1671933) (IC₅₀ = 147.5 µM). tandfonline.comresearchgate.net

Beyond NO inhibition, indane dimers have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells. nih.gov Some of these compounds also inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. nih.gov The antioxidant properties of indole derivatives are often linked to the heterocyclic nitrogen atom, which can act as a redox center. pensoft.net

Table 2: Anti-Inflammatory Activity of this compound Analogs

| Compound(s) | Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| Diaporindenes A–D | NO Production Inhibition | 4.2 - 9.0 | acs.orgresearchgate.net |

| Compound 5a | NO Production Inhibition | 1.1 | tandfonline.comresearchgate.net |

| Compound 5b | NO Production Inhibition | 2.3 | tandfonline.comresearchgate.net |

| Indomethacin (Reference) | NO Production Inhibition | 147.5 | tandfonline.com |

Antimicrobial and Antifungal Studies

Indene and its saturated counterpart, indane, have served as versatile scaffolds for the development of new antimicrobial and antifungal agents. The introduction of a methoxy (B1213986) group, among other substituents, has been a key strategy in modulating the biological activity of these compounds.

Research has shown that various indene derivatives possess a broad spectrum of activity. For instance, certain synthetic indene derivatives are noted for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai Specifically, indanyl analogs have been systematically evaluated against pathogenic microorganisms, demonstrating activities with minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 µg/mL. researchgate.net These studies have revealed that while antibacterial effects are often mild to moderate, the antifungal activities can be moderate to excellent when compared to standard drugs like fluconazole. researchgate.netinnovareacademics.in

In one study, a series of indanyl analogs were synthesized and tested against a panel of bacteria and fungi. researchgate.netinnovareacademics.in Several compounds from this series exhibited antifungal activity that was superior to the reference drug. researchgate.netinnovareacademics.in Similarly, indene amino acid derivatives have been identified as potent antifungal agents against various plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. medchemexpress.comnih.govacs.orgacs.org For example, the indene amino acid derivative known as Succinate dehydrogenase-IN-8 showed potent in vitro activity against these fungi, with EC50 values as low as 0.1349 mg/L. medchemexpress.com

Furthermore, the fusion of the indane core with other heterocyclic systems has yielded compounds with significant antimicrobial potential. A series of isoxazole-fused 1-indanones demonstrated notable antibacterial activity against Escherichia coli and Bacillus subtilis, and antifungal activity against Aspergillus niger and Penicillium notatum. beilstein-journals.org In another example, 1,3,4-Triaza-3H-indene derivatives were found to be more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net

Below is a table summarizing the antimicrobial activity of selected methoxy-indene analogs and related derivatives.

| Compound Class | Test Organism | Activity/Potency | Source(s) |

| Indanyl Analogs | Various Fungi | Moderate to excellent antifungal activity (MICs: 1.56-100 µg/mL) | researchgate.netinnovareacademics.in |

| Indene Amino Acid Derivatives | S. sclerotiorum | Potent antifungal activity (EC50 = 0.1349 mg/L) | medchemexpress.com |

| Indene Amino Acid Derivatives | R. solani | Potent antifungal activity (EC50 = 0.1843 mg/L) | medchemexpress.com |

| Indene Amino Acid Derivatives | B. cinerea | Potent antifungal activity (EC50 = 0.4829 mg/L) | medchemexpress.com |

| Isoxazole-fused 1-Indanones | E. coli, B. subtilis | Antibacterial activity observed | beilstein-journals.org |

| Isoxazole-fused 1-Indanones | A. niger, P. notatum | Antifungal activity observed | beilstein-journals.org |

| 1,3,4-Triaza-3H-indene Derivatives | Gram-positive bacteria | Higher efficacy compared to Gram-negative | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Methoxy-Substituted Indenes

The biological activity of indene analogs is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in elucidating how different structural modifications—such as the position of the methoxy group, the nature of other substituents, and the saturation of the five-membered ring—influence their pharmacological profiles.

Impact of Methoxy Group Position on Biological Activity

The position of the methoxy group on the indene aromatic ring is a critical determinant of biological activity and even the mechanism of action. Studies on related pharmacophores, such as indolyl-pyridinyl-propenones, have strikingly demonstrated this principle. In one key study, moving a methoxy group from the 5-position to the 6-position on the indole ring switched the compound's anticancer activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption. nih.gov

In the context of indene derivatives designed as melatonin (B1676174) receptor agonists, the conformation of the methoxy group, dictated by its position, was found to be a vital pharmacophore for binding. acs.org For these tricyclic indan (B1671822) derivatives, a methoxy group at the 6-position was favorable, and substitution at the adjacent 5-position was tolerated. However, placing a methyl group at the 7-position, which would force the 6-methoxy group into a different orientation, led to a decrease in receptor affinity. acs.org

The influence of methoxy group placement is also evident in other classes of bioactive molecules like chalcones. nih.gov A systematic study of regioisomeric methoxychalcones revealed that the location of the methoxy substituent on different aromatic rings (Ring A vs. Ring B) significantly impacted their antifungal, antibacterial, and antiproliferative potencies. nih.gov Generally, the number and position of substituents on the benzene (B151609) ring of phenolic compounds influence their antimicrobial potential. mdpi.comnih.gov

Substituent Effects on Pharmacological Profiles

Beyond the methoxy group, other substituents on the indene scaffold play a significant role in defining the pharmacological activity. SAR studies have shown that lipophilic alkoxy groups, such as methoxy and ethoxy, at the 5- and 6-positions of the indane ring can enhance biological activity. researchgate.netinnovareacademics.in

In a series of 2-amino-1-phenyl-2,3-dihydro-1H-indenes studied for dopamine receptor affinity, the substituents on the nitrogen atom were critical. ebi.ac.uknih.govacs.org Unsubstituted amines were poorly effective, but the introduction of two n-propyl groups or specific N-allyl-N-methyl substitutions on the nitrogen atom significantly increased the affinity and selectivity for D2-like dopamine receptors. ebi.ac.uknih.govacs.org

The electronic properties of substituents also have a profound effect. For instance, in the development of inhibitors for the enzyme dihydrofolate reductase, the selectivity for bacterial over mammalian enzymes was significantly influenced by the methoxy functions of trimethoprim (B1683648) analogs. sci-hub.se The introduction of electron-withdrawing groups can enhance the electrophilicity of a compound, which is a key consideration in designing derivatives like 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride for specific reactions. In a series of indenopyrazole compounds, an ethoxy or methoxy group at the R1 position resulted in potent antiproliferative activity, whereas a hydroxyl group at the same position did not show significant activity. acs.org

Influence of Ring Saturation and Functionalization

The degree of saturation in the five-membered ring of the indene skeleton—comparing indenes (unsaturated) with indanes (dihydroindenes)—is a key structural feature that affects biological properties. The saturation of the cyclopentene (B43876) ring alters the planarity and conformational flexibility of the molecule, which can impact its interaction with biological targets. For example, many potent bioactive analogs, including those with antimicrobial and dopamine receptor activity, are based on the saturated 2,3-dihydro-1H-indene (indane) scaffold. researchgate.netinnovareacademics.inebi.ac.uknih.govacs.orgcymitquimica.com

Functionalization of the indene core with various chemical groups is a common strategy to modulate bioactivity. The introduction of a carboxylic acid group at the 1-position and an acetic acid moiety at the 3-oxo position of the indane ring were found to be essential for the antimicrobial activities of certain analogs. researchgate.netinnovareacademics.in Similarly, the presence of an amine group at the 4-position of 5-methoxy-2,3-dihydro-1H-indene is thought to enhance its potential biological activity compared to analogs lacking this functionality. smolecule.com The addition of a highly reactive sulfonyl chloride group, as seen in 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride, makes the compound a useful intermediate for creating a diverse library of sulfonamide and sulfonate ester derivatives for further biological screening.

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is paramount for the rational design of more effective therapeutic agents. For methoxy-indene analogs, research has identified several key enzyme and receptor targets that are crucial to their biological effects.

Receptor and Enzyme Interaction Profiling

A significant body of research points to the inhibition of specific enzymes as a primary mechanism for the antifungal and antibacterial activity of indene derivatives.

Succinate Dehydrogenase (SDH) Inhibition: A prominent mechanism for the antifungal action of certain indene analogs is the inhibition of succinate dehydrogenase (SDH or Complex II), a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Several indene amino acid derivatives have been designed and synthesized as potent SDH inhibitors (SDHIs). medchemexpress.comnih.govacs.orgacs.orgmedchemexpress.comresearcher.life By blocking SDH, these compounds disrupt fungal energy metabolism and growth. medchemexpress.com For instance, compound i18, an indene amino acid derivative, showed a 7.4-fold enhancement in porcine heart SDH inhibition compared to its parent structure. nih.govacs.orgacs.org Molecular docking simulations suggest that the indene fragment optimizes hydrophobic interactions within the enzyme's binding pocket, contributing to this enhanced potency. nih.govacs.org

DNA Gyrase Inhibition: The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial agents. nih.govnih.gov These enzymes are essential for DNA replication, transcription, and repair. nih.gov A novel series of bacterial topoisomerase inhibitors (NBTIs) incorporating an indane moiety has been discovered. nih.gov X-ray crystallography has revealed that these indane-containing compounds bind at the interface of the GyrA dimer of S. aureus DNA gyrase, with specific interactions in the enzyme pocket and electrostatic interactions with key residues like Asp83. nih.gov This mechanism is distinct from that of fluoroquinolones, offering a potential solution to overcome existing resistance. nih.gov

Other Targets: Beyond these, methoxy-indene analogs have been shown to interact with other biological targets. Certain indenopyrazoles act as potent inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer drugs. acs.org Additionally, as previously mentioned, specific trans-2-amino-1-phenyl-2,3-dihydro-1H-indene derivatives, including methoxylated precursors, have been characterized as agonists for D2-like dopamine receptors, indicating their potential utility in neurological applications. ebi.ac.uknih.govacs.org

The table below provides a summary of the known molecular targets for various indene analogs.

| Compound Class | Molecular Target | Biological Effect | Source(s) |

| Indene Amino Acid Derivatives | Succinate Dehydrogenase (SDH) | Antifungal | medchemexpress.comnih.govacs.org |

| Indane-containing NBTIs | DNA Gyrase / Topoisomerase IV | Antibacterial | nih.gov |

| Indenopyrazole Derivatives | Tubulin | Antiproliferative / Anticancer | acs.org |

| Methoxy-substituted Indanols | Carbonic Anhydrase II | Enzyme Inhibition | |

| 2-Amino-1-phenyl-dihydro-indenes | Dopamine D2-like Receptors | Receptor Agonism | ebi.ac.uknih.govacs.org |

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological profiles of this compound analogs have been explored through a variety of in vitro and in vivo studies, revealing their potential as modulators of several biological targets. Research has primarily focused on their applications in neuroscience, oncology, and as anti-inflammatory agents.

In Vitro Studies

In the realm of neuroscience, a series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their potential as multi-targeted agents for Alzheimer's disease. tandfonline.comtandfonline.com The in vitro assessment involved measuring their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their ability to inhibit Aβ1–42 aggregation. tandfonline.comtandfonline.com The majority of these compounds demonstrated a preference for inhibiting BuChE over AChE. tandfonline.comtandfonline.com

Notably, compounds 20 and 21 emerged as the most potent BuChE inhibitors, with IC50 values of 1.08 and 1.09 μM, respectively. tandfonline.comtandfonline.com Furthermore, compounds 16 , 20 , 21 , and 22 showed significant inhibition of Aβ1–42 aggregation. tandfonline.comtandfonline.com Kinetic studies identified compound 20 as a noncompetitive inhibitor of BuChE. tandfonline.com

Another study investigated a new indene derivative, YM-08054-1 (2-(7-indeyloxymethyl)morpholine hydrochloride), for its antidepressant properties. nih.gov In vitro, YM-08054-1 demonstrated potent inhibition of both ¹⁴C-norepinephrine (¹⁴C-NE) and ¹⁴C-5-hydroxytryptamine (¹⁴C-5-HT) uptake in rat brain synaptosomes, with a potency comparable to that of established antidepressants like amitriptyline (B1667244) and imipramine. nih.gov In contrast, other indene derivatives with an N-alkylated morpholine (B109124) ring exhibited weaker effects on the uptake of either neurotransmitter. nih.gov

In the context of oncology, a series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. nih.gov The in vitro antiproliferative activity of these compounds was assessed against various cancer cell lines. nih.gov Many of the synthesized compounds, featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, displayed significant inhibition rates at a concentration of 1 µM. nih.gov

Specifically, compounds 12d (with a 4-hydroxy-3-methoxyphenyl B ring) and 12q (with a 2,3-dihydrobenzofuran-5-yl B ring) were particularly effective, showing inhibition rates of 78.82% and 83.61%, respectively, at a lower concentration of 0.1 µM. nih.gov Compound 12d was identified as the most potent derivative, with IC50 values ranging from 0.028 to 0.087 µM across four different cancer cell lines. nih.gov Further in vitro assays confirmed that compound 12d inhibits tubulin polymerization by binding to the colchicine site. nih.gov

Additionally, in vitro studies against triple-negative breast cancer (MDA-MB-231) cells showed that 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde led to a 55% reduction in cell viability at a concentration of 10 μM after 72 hours. vulcanchem.com

The anti-inflammatory potential of these analogs has also been a subject of investigation. 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde was found to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in RAW 264.7 macrophages, resulting in a 40% reduction of prostaglandin (B15479496) E₂ (PGE₂) at a concentration of 5 μM. vulcanchem.com

The following table summarizes the in vitro activity of selected this compound analogs:

| Compound | Target/Assay | Activity |

| Compound 20 (5,6-dimethoxy-1H-indene-2-carboxamide derivative) | BuChE Inhibition | IC50 = 1.08 μM |

| Compound 21 (5,6-dimethoxy-1H-indene-2-carboxamide derivative) | BuChE Inhibition | IC50 = 1.09 μM |

| YM-08054-1 | ¹⁴C-NE and ¹⁴C-5-HT Uptake Inhibition | Potency similar to amitriptyline and imipramine |

| Compound 12d (dihydro-1H-indene derivative) | Antiproliferative (4 cancer cell lines) | IC50 = 0.028–0.087 µM |

| 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | Antiproliferative (MDA-MB-231) | 55% reduction in cell viability at 10 μM |

| 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | PGE₂ Reduction (RAW 264.7 macrophages) | 40% reduction at 5 μM |

In Vivo Studies

The in vivo pharmacological evaluation of this compound analogs has provided further insights into their potential therapeutic applications.

In studies related to antidepressant activity, YM-08054-1 was found to be highly potent in inhibiting reserpine-induced facilitation of convulsions and in potentiating 5-hydroxytryptophan (B29612) (5-HTP)-induced syndromes in mice. nih.gov These findings suggest a relatively selective in vivo effect on 5-HT uptake compared to NE uptake. nih.gov Notably, YM-08054-1 was devoid of peripheral anticholinergic activity and exhibited low acute toxicity in comparison to amitriptyline. nih.gov

The in vivo efficacy of the tubulin polymerization inhibitor, compound 12d , was also assessed. nih.gov The results from these studies indicated that compound 12d could prevent tumor generation and inhibit tumor proliferation and angiogenesis without causing obvious toxicity. nih.gov

The following table summarizes the in vivo activity of a selected this compound analog:

| Compound | In Vivo Model | Observed Effect |

| YM-08054-1 | Reserpine-induced convulsions (mice) | Potent inhibition |

| YM-08054-1 | 5-HTP-induced syndromes (mice) | Potent potentiation |

| Compound 12d | Tumor model | Prevention of tumor generation, inhibition of proliferation and angiogenesis |

Applications in Materials Science and Polymer Chemistry

Utilization of 5-Methoxy-1H-indene Derivatives in Polymer Production

Derivatives of this compound are utilized as key components in the synthesis of specialized polymers. The indene (B144670) structure provides a rigid and planar element to the polymer backbone, while the methoxy (B1213986) group enhances properties like thermal stability and solubility. vulcanchem.comontosight.ai

One notable application is in the production of photosensitive polymer materials. google.com For instance, 5-methoxy-1H-inden-1-one-3-carboxylic acid, a derivative of this compound, has been identified as a component in the development of such light-sensitive polymers. google.com

In the field of organic electronics, another derivative, 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde, is incorporated into donor-acceptor (D-A) type polymers. vulcanchem.com These polymers are designed for use in organic semiconductor devices. The indene-based unit often acts as a precursor to an electron-accepting component within the polymer chain, which is crucial for its electronic function. vulcanchem.comresearchgate.net The synthesis of these polymers leverages the reactivity of the functional groups on the indene ring to build complex macromolecular structures. vulcanchem.com

Development of Novel Functional Materials

The incorporation of this compound derivatives into polymer chains leads to the development of novel functional materials with unique and desirable characteristics. ontosight.aiontosight.ai These materials find applications in advanced technologies like organic electronics and optoelectronics. ontosight.airesearchgate.net

The methoxy group on the indene ring has been shown to enhance the thermal stability of the resulting materials compared to non-substituted analogues. vulcanchem.com This is a critical property for materials used in electronic devices, where operational stability under thermal stress is required.